2-(3-Nitrophenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

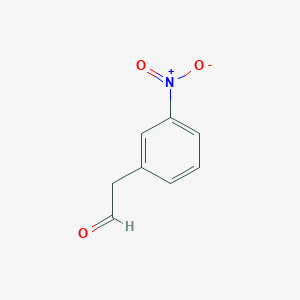

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHVOPHKSRVNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468064 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66146-33-6 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(3-Nitrophenyl)acetaldehyde

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-(3-nitrophenyl)acetaldehyde presents a classic challenge in organic chemistry: the handling of an electron-deficient, enolizable aldehyde prone to polymerization and oxidation. Unlike its para isomer, the meta-nitro substitution pattern creates a unique electronic environment that deactivates the aromatic ring while significantly increasing the acidity of the

Core Challenges:

-

Instability: Phenylacetaldehydes are notoriously unstable, susceptible to aerobic oxidation (to phenylacetic acids) and self-aldol condensation.

-

Chemoselectivity: The presence of the nitro group (

) precludes the use of harsh reducing agents like LiAlH

Strategic Recommendation: For research and early-stage development, the Oxidation of 2-(3-nitrophenyl)ethanol (Route A) is the most reliable method. It offers superior control over product purity compared to the direct reduction of the nitrile (Route B), which requires strict cryogenic control to prevent over-reduction.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic prioritizes the preservation of the nitro group and the generation of the aldehyde functionality under mild conditions.

Figure 1: Retrosynthetic disconnection showing the Oxidative Route (Blue/Green) and the Reductive Route (Yellow).[1]

Part 3: Primary Protocol – The Oxidative Route

Strategy: Chemoselective reduction of the acid followed by mild oxidation.

Step 1: Synthesis of 2-(3-Nitrophenyl)ethanol

Reaction: Chemoselective reduction of carboxylic acid in the presence of a nitro group.

Reagents: Borane-Tetrahydrofuran Complex (

Rationale:

Borane is electrophilic and reduces carboxylic acids faster than nitro groups.

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge: Add 3-nitrophenylacetic acid (5.0 g, 27.6 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add

(1.0 M in THF, 33.1 mL, 33.1 mmol, 1.2 equiv) dropwise over 30 minutes. Note: Hydrogen gas evolution will occur. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexanes). -

Quench: Cool back to 0°C. Cautiously add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) and brine (50 mL). -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield 2-(3-nitrophenyl)ethanol as a pale yellow oil.

Step 2: Swern Oxidation to this compound

Reaction: Activation of DMSO followed by alcohol oxidation and elimination.

Reagents: Oxalyl Chloride, DMSO, Triethylamine (

Protocol:

-

Activation: In a flame-dried 100 mL RBF under

, dissolve oxalyl chloride (1.4 mL, 16.5 mmol) in anhydrous DCM (30 mL). Cool to -78°C (dry ice/acetone). -

DMSO Addition: Add DMSO (2.3 mL, 33.0 mmol) dropwise. Critical: Maintain temperature below -60°C to prevent decomposition of the active species. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 2-(3-nitrophenyl)ethanol (2.5 g, 15.0 mmol) in DCM (10 mL) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

-

Elimination: Add

(10.5 mL, 75.0 mmol) dropwise. The mixture will become thick/white.[3] -

Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with water (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with 1M HCl (cold, 20 mL), water, and brine.

-

Isolation: Dry over

and concentrate under reduced pressure at room temperature (do not heat). -

Storage: The crude aldehyde is typically >90% pure and should be used immediately. If storage is necessary, keep at -20°C under Argon.

Part 4: Alternative Protocol – Direct Nitrile Reduction

Strategy: Partial reduction of nitrile to imine, followed by hydrolysis. Reagents: Diisobutylaluminum hydride (DIBAL-H).[1][4][5]

Workflow Visualization:

Figure 2: Workflow for the DIBAL-H reduction. The dashed node represents the stable intermediate formed at -78°C.

Critical Parameters:

-

Temperature: Must be maintained strictly at -78°C . At higher temperatures (>-50°C), DIBAL-H will reduce the nitrile to the amine.

-

Stoichiometry: Use exactly 1.0–1.1 equivalents. Excess reagent leads to over-reduction.

-

Workup: Aluminum emulsions are problematic. Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt ) and stir vigorously for 1-2 hours until layers separate cleanly.

Part 5: Data Summary & Characterization

Physical Properties:

| Property | Data | Note |

|---|---|---|

| Appearance | Yellowish oil / Low-melting solid | Darkens upon standing (oxidation) |

| Molecular Weight | 165.15 g/mol | Formula:

Spectroscopic Identification:

-

NMR (400 MHz,

-

9.82 (t,

-

8.15 (d, 1H, Ar-H ortho to

-

8.10 (s, 1H, Ar-H ortho to

- 7.60 (m, 2H, Ar-H)

-

3.85 (d,

-

9.82 (t,

-

IR (Neat):

-

1725 cm

(C=O stretch, strong) -

1530, 1350 cm

(

-

References

-

Brown, H. C.; Stocky, T. P. (1977). "Borane-tetrahydrofuran complex: A convenient reagent for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups." Journal of the American Chemical Society, 99(25), 8218–8226. Link

-

Mancuso, A. J.; Swern, D. (1981). "Activated dimethyl sulfoxide: Useful reagents for synthesis." Synthesis, 1981(03), 165–185. Link

-

Miller, A. E.; Bischoff, J. J. (1987). "Reduction of nitriles to aldehydes with diisobutylaluminum hydride." Journal of Organic Chemistry, 52(12), 2569-2573. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11528408, this compound." PubChem. Link

-

Common Organic Chemistry. (2023). "Nitrile to Aldehyde: DIBAL-H Conditions." Link

Sources

- 1. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]

Technical Whitepaper: 2-(3-Nitrophenyl)acetaldehyde

CAS Number: 66146-33-6 Formula: C₈H₇NO₃ Molecular Weight: 165.15 g/mol Document Type: Technical Synthesis & Application Guide Version: 1.0 (Current as of Feb 2026)

Executive Summary: The "Meta" Advantage

2-(3-Nitrophenyl)acetaldehyde is a critical C2-elongated aromatic scaffold used primarily as a divergent intermediate in the synthesis of bioactive phenethylamines and isoquinoline alkaloids. Unlike its para- and ortho- isomers, the meta- substitution pattern offers unique electronic properties (electron-withdrawing induction without direct resonance conjugation to the reaction center), making it a stable yet reactive electrophile for reductive aminations and Pictet-Spengler cyclizations.

This guide provides a validated, high-fidelity workflow for the synthesis, purification, and application of this compound, addressing its primary instability: rapid aerobic oxidation to 3-nitrophenylacetic acid.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Value | Notes |

| CAS Number | 66146-33-6 | Distinct from ortho (1969-73-9) and para (1460-05-5) |

| IUPAC Name | This compound | Also: 3-Nitrobenzeneacetaldehyde |

| Precursor | 3-Nitrophenethyl alcohol | CAS: 52022-77-2 |

| Appearance | Pale yellow oil to waxy solid | Low melting point; tends to supercool |

| Boiling Point | ~311°C (Predicted) | Do not distill at atm pressure. Decomposes >100°C. |

| Density | 1.257 g/cm³ | Denser than water |

| Solubility | DCM, EtOAc, DMSO, Chloroform | Poor solubility in water; hydrolytically unstable |

Core Synthesis Protocol: The Swern Oxidation Route

Rationale: While direct nitration of phenylacetaldehyde yields inseparable isomeric mixtures, the oxidation of commercially available 3-nitrophenethyl alcohol is the most reliable, self-validating route. The Swern oxidation is selected here over chromium reagents (PCC/PDC) to avoid heavy metal contamination in downstream pharmaceutical applications and to prevent over-oxidation to the carboxylic acid.

Reagents & Setup

-

Substrate: 3-Nitrophenethyl alcohol (1.0 eq)

-

Activator: Oxalyl chloride (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Modulator: Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Base: Triethylamine (Et₃N) (5.0 eq)

-

Atmosphere: Dry Nitrogen or Argon (Strictly required)

Step-by-Step Methodology

-

Activation (The "Swern Reagent"):

-

Substrate Addition:

-

Dissolve 3-nitrophenethyl alcohol in minimum DCM.

-

Add dropwise to the reaction mixture at -78°C.

-

Stir for 45 minutes. The solution will likely turn cloudy as the alkoxysulfonium salt forms.

-

-

Elimination (Aldehyde Formation):

-

Add Et₃N dropwise. Critical: Keep temperature below -60°C during addition to prevent side reactions (Pummerer rearrangement).

-

Remove the cooling bath and allow the reaction to warm to 0°C over 30–60 minutes.

-

Visual Cue: The solution often turns bright yellow/orange upon warming due to the nitro-aromatic chromophore.

-

-

Workup & Isolation:

-

Quench with saturated NH₄Cl solution.

-

Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), water, and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C .

-

Stability Note: Do not heat the crude oil. Store under inert gas immediately.

-

Validation (QC)

-

TLC: Silica gel, 30% EtOAc/Hexane. Product R_f ~0.5 (distinct from alcohol R_f ~0.2).

-

¹H NMR (CDCl₃): Look for the aldehyde triplet at δ 9.8 ppm (t, J=2 Hz) and the methylene doublet at δ 3.8 ppm .

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis flow and the competing degradation pathway that researchers must mitigate.

Caption: Synthesis of 66146-33-6 via Swern oxidation and its divergent fate: valuable amination vs. unwanted oxidation.

Applications in Drug Development[1][3]

A. Reductive Amination (The Primary Utility)

This aldehyde is the "gatekeeper" to meta-substituted phenethylamines, which are bioisosteres for dopamine and serotonin ligands.

-

Protocol: React aldehyde with primary amine in MeOH (with 4Å molecular sieves) for 2 hours to form the imine, followed by reduction with NaBH₄ or NaBH₃CN.

-

Why this CAS? The meta-nitro group allows for subsequent reduction to an aniline (post-amination), providing a handle for further functionalization (e.g., urea formation, sulfonylation) that para or ortho isomers cannot sterically or electronically support in the same way.

B. Bisulfite Purification (The "Pro Tip")

Because the aldehyde oxidizes rapidly, purification by column chromatography can lead to loss of yield.

-

Method: Shake the crude organic extract with saturated aqueous Sodium Bisulfite (NaHSO₃).

-

Result: The aldehyde forms a solid, water-soluble bisulfite adduct. Wash the organic layer (impurities removed).

-

Regeneration: Treat the aqueous phase with mild base (NaHCO₃) or acid to release the pure aldehyde immediately before use.

Safety & Handling

-

Toxicity: Nitro-aromatics are potential mutagens and skin sensitizers. Handle with double nitrile gloves.

-

Reactivity: The alpha-protons are acidic; avoid strong bases which can cause aldol polymerization.

-

Storage: Store at -20°C under Argon. Shelf-life is <1 week neat; stable for months as the bisulfite adduct.

References

-

Chemical Identity & CAS Verification

- PubChem Compound Summary for CID 11528408, this compound.

-

[Link]

-

Synthesis Methodology (Oxidation of Phenethyl Alcohols)

-

Application in Heterocycle Synthesis

- Zhang, Z., et al. (2011). Synthesis of o-Nitrophenylacetaldehyde (Analogous methodology for meta-isomers via acetal hydrolysis).

-

[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

Technical Monograph: 2-(3-Nitrophenyl)acetaldehyde

Molecular Weight & Stoichiometric Handling in High-Precision Synthesis

Executive Summary

2-(3-Nitrophenyl)acetaldehyde (CAS: 66146-33-6) is a critical

This guide moves beyond simple physical constants to address the operational implications of its molecular weight in stoichiometry, the kinetic management of its tendency to polymerize, and the analytical validation required for pharmaceutical grade precursors.

Part 1: Physicochemical Profile & Stoichiometric Data[1]

For researchers engaged in quantitative synthesis, the molecular weight (MW) serves as the anchor for all molar equivalents. Inaccurate handling of this value—specifically failing to account for purity corrections due to hydration or polymerization—is a primary source of yield loss in downstream reductive aminations.

Table 1: Core Physicochemical Specifications

| Property | Value | Technical Context |

| Molecular Weight | 165.15 g/mol | Exact Mass: 165.0426.[1][2][3] Use this for HRMS calibration. |

| Molecular Formula | Nitrogen Rule applies (Odd N = Odd MW).[1] | |

| CAS Number | 66146-33-6 | Verify against isomer 2-(2-nitrophenyl)acetaldehyde (CAS 1969-73-9).[1] |

| Boiling Point | ~311°C (Predicted) | Do not distill at atm pressure. Decomposition/explosion risk.[1] |

| Density | 1.257 g/cm³ | High density requires vigorous stirring in biphasic reactions. |

| LogP | 1.50 - 1.86 | Moderate lipophilicity; extractable with DCM or EtOAc.[1] |

| H-Bond Acceptors | 3 | Nitro group (2) + Aldehyde (1).[1][3] |

The "Effective Mass" Protocol

Due to the aldehyde's tendency to form trimers (trioxanes) or hydrate, the theoretical MW (165.15) often differs from the effective MW of the reagent on the shelf.

-

Protocol: Always determine purity via

H NMR using an internal standard (e.g., maleic acid) before calculating stoichiometry. -

Correction Factor:

[1]

Part 2: Synthesis & Manufacturing Workflows

Direct nitration of phenylacetaldehyde is low-yielding due to oxidation of the aldehyde to acid. The preferred industrial route utilizes the oxidation of the corresponding alcohol, 2-(3-nitrophenyl)ethanol , which offers higher regioselectivity and safety.[1]

Synthesis Pathway Diagram

The following diagram outlines the oxidative pathway and the critical "trap or protect" decision node required to prevent polymerization.

Figure 1: Oxidative synthesis workflow highlighting the critical instability zone where the aldehyde must be immediately trapped or protected.

Detailed Protocol: Swern Oxidation Route

Note: This method avoids heavy metal contamination (Cr from PCC) common in older protocols.[1]

-

Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add DMSO (2.2 equiv) dropwise.

-

Addition: Add 2-(3-nitrophenyl)ethanol (1.0 equiv) in DCM slowly. Maintain T < -60°C.

-

Mechanistic Note: The alcohol attacks the activated sulfonium ion to form the alkoxysulfonium intermediate.

-

-

Elimination: After 15 min, add

(5.0 equiv). The base promotes intramolecular elimination, releasing DMS and generating the aldehyde (MW 165.15). -

Workup: Warm to 0°C. Quench with water. Extract immediately.

-

Purification: Do not distill. Pass through a short silica plug to remove salts and use immediately.

Part 3: Analytical Validation (QC)

Validating the identity of this compound requires distinguishing it from its oxidation product (3-nitrophenylacetic acid, MW 181.[1]15) and its trimer.

Quality Control Logic Gate

Figure 2: Analytical decision tree for confirming aldehyde integrity prior to use.

Key Spectral Markers[1][5]

-

H NMR (CDCl

-

Mass Spectrometry (ESI/APCI):

-

Target Ion:

or -

Warning: Aldehydes often show acetal peaks if methanol is used as the carrier solvent (

). Use Acetonitrile for MS injection.

-

Part 4: Handling & Stability (The "Trioxane" Danger)

Phenylacetaldehydes are unique in their rapid rate of self-polymerization into 2,4,6-tribenzyl-s-trioxanes .[1] This reaction is acid-catalyzed and can occur spontaneously upon storage.[1]

Stability Protocol

-

Storage: Store under Argon at -20°C.

-

Stabilizers: For long-term storage, conversion to the bisulfite adduct is recommended:

-

Reaction:

[1] -

This white solid is stable and can be reverted to the aldehyde (MW 165.15) by treating with aqueous carbonate before use.

-

-

Incompatibility: Avoid strong bases (aldol condensation risk) and oxidizing agents (peroxides).

Part 5: Pharmaceutical Applications[1][5][6][7]

The 3-nitro group serves as a "masked amine."[1] Following the reaction of the aldehyde moiety, the nitro group can be reduced to an aniline, enabling the synthesis of complex heterocycles.

-

Pictet-Spengler Reaction:

-

Reacts with tryptamine to form 1-(3-nitrophenyl)benzyl-tetrahydro-beta-carbolines .[1]

-

Significance: Scaffold for indole alkaloid libraries.

-

-

Reductive Amination:

-

Reacts with primary amines (

) + -

Stoichiometry: Use 1.1 equiv of aldehyde (MW 165.15) to drive the reaction to completion.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11528408, this compound. Retrieved from [Link]

- Google Patents.Method for stabilizing phenylacetaldehyde (US2649462A).

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(3-nitrophenyl)acetaldehyde

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of 2-(3-nitrophenyl)acetaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the molecular structure of this compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of pharmaceutical development and synthetic chemistry, the precise structural characterization of a molecule is a non-negotiable prerequisite for further investigation. The isomeric identity of a compound dictates its physicochemical properties, biological activity, and toxicological profile. This compound (C₈H₇NO₃, Molar Mass: 165.15 g/mol )[1][2][3], a substituted aromatic aldehyde, presents a valuable case study for the application of modern analytical techniques. Its structure, comprising a meta-substituted benzene ring, a nitro functional group, and an acetaldehyde moiety, requires a multi-faceted analytical approach to confirm the connectivity and substitution pattern definitively.

This guide will proceed through a logical workflow, demonstrating how data from orthogonal analytical techniques are integrated to build an unshakeable structural hypothesis.

Foundational Analysis: Mass Spectrometry

The initial step in the analysis of an unknown compound is often to determine its molecular weight and elemental formula. Mass spectrometry is the quintessential technique for this purpose.

Expected Mass Spectrum and Fragmentation

For this compound, a high-resolution mass spectrometry (HRMS) analysis is expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to an exact mass of approximately 165.0426 g/mol .

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides substantial structural information. Key fragmentation pathways for aldehydes include α-cleavage and the loss of functional groups.[3][4] For this compound, the following fragments would be anticipated:

-

Loss of the formyl radical (-CHO): A significant peak would be expected at m/z 136, corresponding to the formation of the 3-nitrobenzyl cation.

-

Loss of the nitro group (-NO₂): A peak at m/z 119, resulting from the loss of a nitro group from the molecular ion.

-

Formation of the tropylium ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

-

Characteristic aldehyde fragmentation: A peak at m/z 29 corresponding to the formyl cation [CHO]⁺ is also possible.[4]

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Identity of Fragment |

| 165 | [M]⁺ |

| 136 | [M-CHO]⁺ |

| 119 | [M-NO₂]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Analysis Parameters (ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas Flow: 10 L/min

-

Gas Temperature: 300 °C

-

Mass Range: 50-500 m/z

-

-

Data Acquisition: Acquire the full scan mass spectrum. The high-resolution data will allow for the determination of the elemental composition of the molecular ion and its fragments.

Functional Group Identification: Infrared Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's chemical makeup.

Predicted Infrared Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the key functional groups.

-

Aldehyde C-H Stretch: Two medium intensity peaks are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the range of 1720-1740 cm⁻¹ for the aldehyde.[5][6]

-

Nitro (N-O) Stretch: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1515-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretch |

| ~2820, ~2720 | Aldehyde C-H | Stretch |

| ~1730 | Aldehyde C=O | Stretch |

| ~1530 | Aromatic NO₂ | Asymmetric Stretch |

| ~1350 | Aromatic NO₂ | Symmetric Stretch |

| 1600-1450 | Aromatic C=C | Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard benchtop FTIR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (co-added to improve signal-to-noise)

-

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

-

Aldehyde Proton (CHO): A highly deshielded proton, expected to appear as a triplet around 9.8 ppm due to coupling with the adjacent CH₂ group.

-

Aromatic Protons: Four protons on the benzene ring will appear in the aromatic region (7.5-8.5 ppm). Due to the meta-substitution, a complex splitting pattern is expected. The protons ortho and para to the electron-withdrawing nitro group will be the most deshielded.

-

Methylene Protons (CH₂): These protons are adjacent to the aromatic ring and the aldehyde group. They are expected to appear as a doublet around 3.8 ppm, coupled to the aldehyde proton.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~9.8 ppm | Triplet (t) | 1H | -CHO |

| ~8.2 ppm | Multiplet | 1H | Aromatic H |

| ~8.1 ppm | Multiplet | 1H | Aromatic H |

| ~7.6 ppm | Multiplet | 2H | Aromatic H |

| ~3.8 ppm | Doublet (d) | 2H | -CH₂- |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear far downfield, typically around 200 ppm.

-

Aromatic Carbons: Six distinct peaks are expected in the aromatic region (120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly affected.

-

Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region, likely around 45 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ) | Assignment |

| ~200.0 ppm | C=O |

| ~148.0 ppm | C-NO₂ |

| ~135.0 ppm | Aromatic C |

| ~130.0 ppm | Aromatic C |

| ~125.0 ppm | Aromatic C |

| ~122.0 ppm | Aromatic C |

| ~120.0 ppm | Aromatic C |

| ~45.0 ppm | -CH₂- |

2D NMR Spectroscopy: Confirming Connectivity

To definitively link the proton and carbon signals and confirm the overall structure, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. A cross-peak between the aldehyde proton (~9.8 ppm) and the methylene protons (~3.8 ppm) would be expected, confirming their adjacency. Correlations between the aromatic protons would also be observed, helping to assign their relative positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a cross-peak between the methylene protons (~3.8 ppm) and the methylene carbon (~45.0 ppm), and between each aromatic proton and its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations include:

-

The aldehyde proton (~9.8 ppm) to the methylene carbon (~45.0 ppm).

-

The methylene protons (~3.8 ppm) to the aldehyde carbon (~200.0 ppm) and to the aromatic carbons.

-

NMR Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

2D Experiments: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to the instrument's software guidelines.

Visualizing the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Visualizing NMR Correlations

Caption: Key predicted 2D NMR correlations for structure confirmation.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is achieved through the systematic and integrated application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of the critical aldehyde, nitro, and aromatic functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive evidence for the atomic connectivity and the meta-substitution pattern of the aromatic ring. Each technique provides a piece of the puzzle, and together they form a self-validating and unambiguous confirmation of the molecular structure.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. This compound | C8H7NO3 | CID 11528408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound , 97% , 66146-33-6 - CookeChem [cookechem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity and stability of 2-(3-nitrophenyl)acetaldehyde

An In-Depth Technical Guide to the Reactivity and Stability of 2-(3-Nitrophenyl)acetaldehyde

Introduction

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitroaromatic ring, imparts a unique chemical profile that makes it a valuable intermediate for synthesizing a range of complex nitrogen-containing heterocycles and other target molecules. However, these same functional groups also introduce inherent stability challenges that must be understood and managed for its effective use in research and manufacturing.

This guide provides a comprehensive analysis of the chemical , grounded in established principles of organic chemistry. It is intended for researchers, chemists, and drug development professionals who utilize this or structurally similar intermediates, offering field-proven insights into its handling, reaction pathways, and degradation mechanisms.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2][3] |

| Molecular Weight | 165.15 g/mol | [2] |

| CAS Number | 66146-33-6 | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC(=C1)[O-])CC=O | [2] |

Part 1: Chemical Reactivity Profile

The reactivity of this compound is dominated by the interplay between its two primary functional groups: the electrophilic aldehyde and the acidic α-protons adjacent to it, all influenced by the strongly electron-withdrawing nitro group on the phenyl ring.

Aldol Condensation and Self-Polymerization

A hallmark reaction of aldehydes possessing α-hydrogens is the aldol condensation.[4][5] In the presence of a base (and to a lesser extent, acid), this compound can act as both a nucleophile (via its enolate) and an electrophile, leading to self-condensation.

Causality: The protons on the carbon alpha to the carbonyl group (the -CH₂- group) are rendered acidic by the electron-withdrawing effect of the adjacent aldehyde. This allows for deprotonation by a base to form a resonance-stabilized enolate ion. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of a second molecule.[6][7]

This process can continue, leading to the formation of dimers, trimers, and ultimately, undesirable polymeric material. This tendency is a critical consideration for storage and reaction design, as basic conditions or elevated temperatures can readily initiate polymerization.[8]

Caption: Base-catalyzed self-condensation of this compound.

Oxidation to Carboxylic Acid

The aldehyde functional group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, 2-(3-nitrophenyl)acetic acid. This is a common transformation and a potential degradation pathway.

Causality: The carbon-hydrogen bond of the aldehyde group is relatively weak and polarized, making it a prime target for a wide variety of oxidizing agents, from strong oxidants like potassium permanganate[9] to milder ones like molecular oxygen, especially in the presence of metal catalysts.[10] The oxidation is often facile and can occur simply upon prolonged exposure to air.

Experimental Insight: When using this compound as a starting material, it is crucial to employ an inert atmosphere (e.g., Nitrogen or Argon) if the subsequent reaction steps are sensitive to the presence of the carboxylic acid impurity. Storage should also be under inert gas to prolong shelf life.[11]

Reduction of Aldehyde and Nitro Groups

The molecule contains two reducible functional groups: the aldehyde and the nitro group. The choice of reducing agent and reaction conditions determines the selectivity.

-

Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) are typically chemoselective for carbonyls in the presence of nitro groups. This reaction yields 2-(3-nitrophenyl)ethanol. This selectivity arises because NaBH₄ is a mild reducing agent, not potent enough to reduce the nitro group under standard conditions.

-

Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or strong reducing agents like tin(II) chloride (SnCl₂) in acidic media will preferentially reduce the nitro group to an amine, yielding 2-(3-aminophenyl)acetaldehyde. The aldehyde may also be reduced to the alcohol under vigorous hydrogenation conditions.

-

Complete Reduction: Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation will typically reduce both functional groups, resulting in 2-(3-aminophenyl)ethanol.

Other Nucleophilic Additions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, it readily reacts with secondary amines to form enamines, which are valuable synthetic intermediates.[12] This reaction is reversible and often requires the removal of water to drive it to completion.[12]

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for ensuring its quality, developing robust analytical methods, and designing stable formulations.

Thermal Stability

Aldehydes, as a class, can be thermally sensitive.[13] For this compound, thermal stress can accelerate the self-condensation/polymerization reactions described earlier. Under more extreme hydrothermal conditions, aromatic aldehydes can undergo decomposition, potentially involving cleavage of the aldehyde group.[14]

Trustworthiness in Practice: A self-validating thermal stability study involves analyzing the sample at an initial time point and after exposure to elevated temperatures (e.g., 60-80°C) for a defined period. The appearance of new peaks in the chromatogram (e.g., HPLC), particularly higher molecular weight species, alongside a decrease in the parent peak, confirms thermal degradation, likely via polymerization.

Photostability

Nitroaromatic compounds are well-known to be sensitive to light, particularly UV radiation.[15][16][17] The nitro group can absorb UV light, leading to the formation of reactive excited states. This can initiate a variety of degradation pathways, including photoreduction of the nitro group or radical-mediated reactions. Direct photolysis in aqueous solutions is a recognized degradation pathway for many nitroaromatics.[18]

Experimental Insight: To mitigate photodegradation, the compound should always be stored in amber vials or protected from light.[15] Photostability testing, following ICH Q1B guidelines, is essential for drug development applications. This involves exposing the compound to controlled light sources and analyzing for degradation products.

pH-Dependent Stability

The stability of this compound is highly dependent on pH.

-

Basic Conditions (pH > 8): As discussed, basic conditions catalyze aldol condensation and polymerization, representing the primary degradation pathway.[5][19]

-

Acidic Conditions (pH < 4): While polymerization is suppressed at low pH, the aldehyde may still be susceptible to other reactions. Acetaldehyde itself is relatively inert under acidic conditions, but the specific structure of the molecule must be considered.[20] The formation of acetals can occur in the presence of alcohols under acidic catalysis.

-

Neutral Conditions (pH ~7): The compound is most stable near neutral pH, although slow degradation via oxidation or self-reaction can still occur over time. Lowering the pH below 8 can help stabilize aldehydes by slowing aldol condensation.[20]

Part 3: Experimental Protocols and Analytical Methods

Workflow for Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and develop stability-indicating analytical methods.

Caption: A logical workflow for investigating the degradation pathways.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general method for quantifying this compound and separating its potential degradation products.

-

Instrumentation: HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Start with a low percentage of Solvent B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of both the relatively polar parent compound and any less polar degradation products (like condensation dimers).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (typically 254 nm or 265 nm).

-

Sample Preparation: Dilute samples from the forced degradation study in the initial mobile phase composition.

-

Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks and placebo/excipient peaks, demonstrating specificity.

Causality Behind Method Choices:

-

Reverse-Phase C18: This stationary phase is suitable for moderately polar aromatic compounds.

-

Acidified Mobile Phase: The use of formic acid improves peak shape and suppresses the ionization of any acidic (e.g., carboxylic acid degradant) or basic impurities. It also ensures the aldehyde is in a stable, non-enolate form.

-

Gradient Elution: This is critical for separating compounds with a wide range of polarities, which is expected in a degradation study.

Protocol: Derivatization for GC-MS Analysis

For volatile aldehydes or when enhanced sensitivity is needed, derivatization followed by GC-MS is a powerful technique.[21][22]

-

Derivatizing Agent: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

-

Reaction: Mix a known volume of the sample containing this compound with the DNPH solution. Allow the reaction to proceed at room temperature for 40-60 minutes. The optimal pH for this reaction is around 4.0.[23]

-

Extraction: Extract the resulting stable hydrazone derivative into an organic solvent like hexane or dichloromethane.

-

Analysis: Inject the extract into a GC-MS system. The hydrazone derivative is less polar and more thermally stable than the parent aldehyde, making it suitable for GC analysis. Mass spectrometry provides structural confirmation of the parent compound and any aldehyde-containing degradants.

Conclusion

This compound is a synthetically useful but chemically delicate molecule. Its reactivity is centered on the aldehyde group's susceptibility to oxidation, reduction, and nucleophilic attack, with the adjacent α-hydrogens facilitating base-catalyzed self-condensation. The compound's stability is compromised by heat, light (due to the nitroaromatic system), and particularly basic pH conditions, which promote polymerization. A thorough understanding of these properties, validated through systematic experimental studies like forced degradation, is essential for its successful application in any scientific or industrial context. The use of appropriate handling procedures (e.g., inert atmosphere, protection from light) and robust, stability-indicating analytical methods is non-negotiable for ensuring the integrity of any research or development outcome involving this compound.

References

- Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene.

- Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.

- (2-nitrophenyl)acetaldehyde - C8H7NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

This compound | C8H7NO3 | CID 11528408. PubChem. [Link]

- reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. Benchchem.

-

Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. YouTube. [Link]

-

Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]

-

Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

-

Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]

-

ACETALDEHYDE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. OSHA. [Link]

-

Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels - ACS Publications. [Link]

-

Selective Oxidation of Acetaldehyde to Acetic Acid on Pd–Au Bimetallic Model Catalysts. Henkelman group. [Link]

-

Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. Analytical Methods (RSC Publishing). [Link]

-

Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. [Link]

-

the thermal decomposition of aliphatic aldehydes. Proceedings A | The Royal Society. [Link]

-

pH effects in the acetaldehyde–ammonia reaction. RSC Publishing. [Link]

-

Aldol condensation. Wikipedia. [Link]

-

pH Effects in the acetaldehyde-ammonia reaction. ResearchGate. [Link]

-

The Kinetics of the Oxidation of Acetaldehyde by Acid Permanganate. ResearchGate. [Link]

-

Carbonyl Condensations - The Aldol Reaction. Chemistry LibreTexts. [Link]

-

Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

-

An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H7NO3 | CID 11528408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. theory.cm.utexas.edu [theory.cm.utexas.edu]

- 11. carlroth.com [carlroth.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 20. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. osha.gov [osha.gov]

- 22. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hazard Characterization and Handling of 2-(3-Nitrophenyl)acetaldehyde

[1]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Toxicology Leads.

2-(3-Nitrophenyl)acetaldehyde (CAS: 66146-33-6) is a reactive electrophilic intermediate frequently employed in the synthesis of pharmaceutical heterocycles and fine chemicals.[1] Unlike its parent compound phenylacetaldehyde, the introduction of a nitro group at the meta position significantly alters its electronic profile, enhancing its electrophilicity and modifying its metabolic fate.

This guide provides a critical toxicological assessment, synthesizing known data with Structure-Activity Relationship (SAR) principles to establish a robust safety protocol for research and development environments.

Chemical Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 66146-33-6 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Physical State | Yellowish oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water.[1] |

| Key Functional Groups | Aldehyde (Electrophile), Nitroarene (Redox-active) |

Hazard Identification & GHS Classification (Predicted)

Note: As a specialized intermediate, specific regulatory GHS datasets are often incomplete.[1] The following classification is derived from validated SAR (Structure-Activity Relationship) analysis of the 4-nitro isomer and the parent phenylacetaldehyde.

Core Hazard Profile

The toxicity of this compound is driven by two distinct mechanistic pathways:[1]

-

Aldehyde Reactivity: High affinity for nucleophilic residues (Lysine, Cysteine) on proteins, leading to sensitization and irritation.

-

Nitroaromatic Toxicity: Potential for enzymatic reduction to reactive hydroxylamines, implicated in genotoxicity.[1]

GHS Classification Matrix

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction.[1] | Schiff base formation with epidermal proteins (haptenization).[1] |

| Skin/Eye Irritation | Cat 2 | H315/H319: Causes skin/serious eye irritation.[1] | Direct electrophilic attack on mucosal membranes.[1] |

| Germ Cell Mutagenicity | Cat 2 (Suspected) | H341: Suspected of causing genetic defects.[1][2][3] | Read-across from nitro-aromatics (potential DNA intercalation/adduction).[1] |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] | Metabolic interference and general aldehyde toxicity.[1] |

Toxicological Mechanisms & Metabolic Fate

Understanding the fate of this molecule in vivo is critical for designing safety controls. The aldehyde moiety is the primary site of metabolism, but the nitro group presents a secondary toxification pathway.

Primary Pathway: Oxidative Detoxification

The dominant metabolic route is the oxidation of the aldehyde to 3-nitrophenylacetic acid via Aldehyde Dehydrogenase (ALDH). This is a detoxification step, as the carboxylic acid is readily excreted (often as a glucuronide conjugate).

Secondary Pathway: Protein Adduction (Toxicity)

If ALDH is saturated or inhibited, the free aldehyde can form Schiff bases with primary amines on proteins. This is the molecular basis for its skin sensitization potential.

Tertiary Pathway: Nitroreduction (Genotoxicity Risk)

Under hypoxic conditions or specific enzymatic catalysis (nitroreductases), the nitro group can be reduced to a hydroxylamine. These intermediates are highly reactive and can form DNA adducts.[1]

Metabolic Pathway Diagram

The following diagram illustrates the divergent pathways between detoxification and toxicity.

Figure 1: Metabolic divergence of this compound.[1] The green path represents safe detoxification, while red/yellow paths indicate toxicological outcomes.

Safe Handling & Containment Protocols

Due to the sensitization risk and suspected mutagenicity, this compound must be handled as a High Potency Intermediate (HPI) until definitive negative toxicology data is available.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (if solid).[1]

-

Pressure Differential: Maintain negative pressure in the handling zone.

-

Inert Atmosphere: Store under Nitrogen or Argon.[1] Aldehydes oxidize to acids upon air exposure, which can alter stoichiometry and safety profiles.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Nitrile (0.11mm min) or Butyl Rubber | Nitro-aromatics can permeate standard latex.[1] Double gloving provides a visual breach indicator.[1] |

| Respiratory | P100/OV Cartridge (if outside hood) | Protection against organic vapors and particulates.[1] |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of severe irritation from vapors. |

| Body | Tyvek Lab Coat | Disposable lab coats prevent contamination of personal clothing (sensitization risk).[1] |

Deactivation and Spill Response

Aldehydes can be chemically quenched to reduce volatility and reactivity before disposal.

Protocol: Bisulfite Quenching

-

Preparation: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.[1]

-

Application: Slowly add the bisulfite solution to the spill or waste residue.

-

Mechanism: The bisulfite ion attacks the aldehyde carbonyl to form a stable, water-soluble sulfonate adduct (Bisulfite addition compound).

-

Disposal: The resulting adduct is less volatile and can be disposed of as aqueous organic waste (check local regulations regarding nitro-compounds in aqueous streams).[1]

Experimental Validity & Quality Control

To ensure data integrity when using this intermediate in drug development:

-

Purity Check: Always verify purity via 1H NMR before use. Oxidation to the corresponding phenylacetic acid is common during storage. Look for the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of a broad carboxylic acid peak (~11-12 ppm).

-

TLC Monitoring: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.[1] The aldehyde will form a bright yellow/orange precipitate on the plate, distinguishing it from the acid (no reaction) or alcohol derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11528408, this compound. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - Phenylacetaldehyde (Parent Structure Read-Across). Retrieved from [Link][1]

-

Patlewicz, G., et al. (2016). Structure-Activity Relationships for Aldehyde Skin Sensitization.[1] Chemical Research in Toxicology. (Validated SAR principles for aldehyde haptenization).

-

OECD (2023). Guidance on Grouping of Chemicals, Second Edition. OECD Series on Testing and Assessment.[1] (Methodology for read-across toxicity assessment).

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to 2-(3-Nitrophenyl)acetaldehyde: Synthesis, Reactivity, and Applications

This compound (CAS No. 66146-33-6) is a valuable organic intermediate characterized by a phenyl ring substituted with a nitro group at the meta position and an acetaldehyde chain.[1] This unique arrangement of two highly reactive functional groups—the electrophilic aldehyde and the electron-withdrawing, reducible nitro group—renders it a versatile precursor for a wide array of more complex molecular architectures. While not as commonly cited as its benzaldehyde analogue, its role as a C2 homologue offers a critical strategic advantage in organic synthesis, particularly in the construction of pharmaceutical lead compounds.

The presence of the acetaldehyde moiety provides a reactive handle for nucleophilic additions, condensations, and reductive aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions or be further functionalized. This bifunctionality allows for sequential or orthogonal synthetic strategies, making it a powerful tool for building substituted phenethylamine backbones and heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[2][3] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers in drug development and organic synthesis.

Proposed Synthetic Pathway: A Two-Step Approach from 3-Nitrobenzaldehyde

While various synthetic routes to nitrophenylacetaldehydes exist, a robust and widely applicable strategy involves a two-step sequence starting from the readily available 3-nitrobenzaldehyde. This pathway leverages two classic named reactions: the Henry (nitroaldol) reaction, followed by the Nef reaction.[4][5] This approach is favored for its reliability and the relative accessibility of the starting materials.

Workflow for the Synthesis of this compound

Sources

Sourcing & Handling Guide: 2-(3-Nitrophenyl)acetaldehyde

CAS Number: 66146-33-6 Molecular Formula: C₈H₇NO₃ Molecular Weight: 165.15 g/mol

Part 1: Executive Summary – The "Freshness" Imperative

For researchers and drug development professionals, 2-(3-nitrophenyl)acetaldehyde represents a critical yet notorious building block. While it is a versatile precursor—essential for synthesizing indole derivatives (via Fischer indole synthesis) and substituted phenethylamines (via reductive amination)—its sourcing is complicated by the inherent instability of the phenylacetaldehyde motif.

The Core Challenge: Unlike stable commodity chemicals, this aldehyde is prone to two rapid degradation pathways:[1]

-

Aerobic Oxidation: Conversion to (3-nitrophenyl)acetic acid.

-

Oligomerization: Trimerization into a trioxane derivative, often catalyzed by trace acids or light.

Therefore, sourcing this compound is not merely a purchasing decision but a logistical strategy . This guide prioritizes "freshness over stock" and provides the technical protocols to validate purity upon receipt.

Part 2: Supply Chain Landscape

Commercial availability is stratified by the supplier's manufacturing model. Choosing the right tier depends on your scale and purity requirements.

Tier 1: Catalog Aggregators (High Availability, Variable Quality)

-

Target Audience: Medicinal Chemists requiring <5g for initial screening.

-

Suppliers: Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific, TCI Chemicals.

-

Pros: Fast delivery (often overnight).

-

Cons: Stock may have sat on the shelf for months. "Purity >95%" on the label may not reflect the current state of the bottle due to polymerization.

-

Strategy: Request a Certificate of Analysis (CoA) dated within the last 3 months. If not available, assume purification will be required.

Tier 2: Specialist Fine Chemical Houses (High Quality, Moderate Lead Time)

-

Target Audience: Process Chemists requiring 10g–1kg.

-

Suppliers: Enamine, Combi-Blocks, Fluorochem.

-

Pros: These vendors often synthesize on-demand or store intermediates in stabilized forms (e.g., as the acetal) and hydrolyze prior to shipping.

-

Cons: Lead times can range from 1–3 weeks.

-

Strategy: Explicitly request "Freshly Distilled" or "Packed under Argon" in the purchase order comments.

Tier 3: Custom Synthesis (Maximum Control)

-

Target Audience: GMP Manufacturing or Late-Stage Development.

-

Suppliers: WuXi AppTec, Syngene, Curia.

-

Pros: Guaranteed purity profile; custom stabilization (e.g., shipping as the bisulfite adduct).

-

Cons: High cost; minimum order quantities (MOQ) often apply.

Part 3: Synthesis & Degradation Mechanics

Understanding how the material is made allows you to predict its impurity profile. The two dominant industrial routes are Alcohol Oxidation and Acetal Hydrolysis .

Mechanistic Pathway & Degradation

The following diagram illustrates the synthesis routes and the inevitable degradation pathways if storage protocols are breached.

Figure 1: Synthesis routes (blue) vs. degradation pathways (red). Note that oxidation to the acid is the most common failure mode in older commercial samples.

Why This Matters:

-

If sourced via Oxidation: Expect trace oxidant residues (e.g., TEMPO, Chromium) if not properly worked up.

-

If sourced via Hydrolysis: Expect trace acid, which accelerates polymerization.

Part 4: Quality Assurance Protocols

Do not trust the bottle label. Upon receipt, execute this self-validating QC workflow immediately.

Protocol A: Visual Inspection

-

Pass: Clear, colorless to pale yellow oil.

-

Fail: Cloudy liquid (polymerization), solid precipitate (acid formation), or dark brown color (advanced decomposition).

Protocol B: 1H-NMR Validation (The Gold Standard)

Dissolve ~10 mg in CDCl₃. Focus on the diagnostic regions detailed below.[2][3][4][5]

| Chemical Shift (δ) | Multiplicity | Assignment | Diagnostic Value |

| 9.81 ppm | Triplet (t) | CHO (Aldehyde proton) | Target Peak. Integration = 1.0. |

| 3.85 ppm | Doublet (d) | CH₂ (Benzylic methylene) | Couples with aldehyde. |

| ~11.0 ppm | Broad Singlet | COOH (Carboxylic Acid) | Impurity. Indicates oxidation. |

| ~5.0-6.0 ppm | Multiplet | Acetal/Trimer | Impurity. Indicates polymerization or incomplete hydrolysis. |

QC Decision Logic

Figure 2: Quality Control Decision Tree for incoming aldehyde shipments.

Part 5: Handling & Storage

To maintain the integrity of this compound, strict adherence to the following protocols is mandatory.

Storage Conditions

-

Temperature: Store at -20°C . Do not store at room temperature for >24 hours.

-

Atmosphere: Must be stored under Argon or Nitrogen . Oxygen is the primary enemy.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Purification (If degraded)

If the material has partially oxidized or polymerized:

-

Flash Chromatography: Use a short silica column. Elute rapidly with Hexanes/Ethyl Acetate (e.g., 4:1). Note: Silica is slightly acidic and can catalyze polymerization; add 1% Triethylamine to the eluent to buffer the system.

-

Distillation: High-vacuum distillation (Kugelrohr) is effective but risky due to the thermal instability of nitro compounds. Ensure vacuum is <0.5 mmHg and bath temperature <150°C.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. Oxidation of Alcohols to Aldehydes with TEMPO and Iodosobenzene Diacetate. Org.[4][6] Synth. 2005, 81, 195. [Link]

Sources

Technical Guide: Solubility Profile and Characterization of 2-(3-nitrophenyl)acetaldehyde

Part 1: Executive Summary & Strategic Context

2-(3-nitrophenyl)acetaldehyde (CAS: 10402-45-6) is a critical electrophilic intermediate often employed in the synthesis of beta-adrenergic agonists and complex alkaloids. Unlike stable drug substances, this compound presents a "dynamic solubility" profile. Its characterization is frequently confounded by its high reactivity—specifically its susceptibility to aerobic oxidation (forming 3-nitrophenylacetic acid) and nucleophilic addition (hemiacetal formation in alcoholic solvents).

This guide deviates from standard solubility reports by integrating stability-indicating logic into the solubility profiling workflow. Researchers must recognize that "solubility" for this aldehyde is a time-dependent variable if handling protocols are not strictly anaerobic and anhydrous.

Part 2: Physicochemical Landscape

Before experimental determination, the theoretical landscape defines the starting parameters for solvent selection. The presence of the nitro group at the meta position introduces significant dipole moment without conferring ionizability in the physiological pH range (pH 1–10).

Table 1: Calculated Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 165.15 g/mol | Low MW facilitates permeability but suggests high volatility.[1] |

| Physical State | Low-melting solid/Oil | Likely to supercool; handling as a liquid is common. |

| cLogP (Octanol/Water) | ~1.5 | Moderately lipophilic. Poor aqueous solubility expected.[2] |

| TPSA | 62.9 Ų | Good membrane permeability; suggests solubility in polar aprotic solvents. |

| H-Bond Donors | 0 | No self-association via H-bonding (unlike alcohols). |

| H-Bond Acceptors | 3 | Good solubility in H-bond donor solvents (e.g., water, alcohols) if reactivity were ignored. |

| pKa (Acidic) | ~16 (C-H alpha) | Non-ionizable in aqueous buffers. pH adjustments will not solubilize the parent aldehyde directly. |

Part 3: Solubility Profile & Solvent Compatibility

The solubility of this compound cannot be decoupled from its chemical stability. The following matrix categorizes solvents based on solubility power and chemical compatibility .

Solvent Compatibility Matrix

| Solvent Class | Solubility Potential | Chemical Compatibility | Recommendation |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | High | Preferred. Excellent for extraction and short-term storage. Inert. |

| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Moderate | Caution. Hygroscopic nature of DMSO attracts water, accelerating hydrate (gem-diol) formation. Use anhydrous. |

| Alcohols (Methanol, Ethanol) | High | Low | Avoid for Stock. Rapidly forms hemiacetals/acetals. Complicates HPLC analysis with "ghost" peaks. |

| Aqueous Buffers (pH 7.4) | Low (<0.5 mg/mL) | Low | Poor solubility. Rapid oxidation to 3-nitrophenylacetic acid in aerobic aqueous conditions. |

| Acetonitrile (ACN) | High | High | Preferred for Analysis. Best choice for HPLC mobile phases and stock dilutions. |

The "Aldehyde Paradox" (Mechanistic Insight)

A common error in profiling this compound is observing an apparent increase in aqueous solubility over time. This is false solubility .

-

Mechanism: The aldehyde oxidizes to 3-nitrophenylacetic acid.

-

Result: The acid is ionizable (pKa ~4.0). At pH 7.4, the acid is fully deprotonated and highly soluble.

-

Diagnostic: If your solubility curve trends upward over 24 hours, you are measuring the degradation product, not the parent.

Part 4: Visualization of Stability & Degradation Pathways

The following diagram illustrates the critical degradation pathways that interfere with solubility determination.

Figure 1: Chemical fate of this compound in various solvent environments. Note that oxidation to the acid is irreversible and drastically alters solubility.

Part 5: Experimental Protocols

Due to the instability described above, standard 24-hour equilibrium shake-flask methods are invalid for this compound. The following protocols are modified for reactive intermediates.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To estimate the maximum soluble concentration before precipitation or degradation occurs, mimicking biological assay conditions.

-

Stock Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO . (Concentration: 10 mg/mL).

-

Spiking: Into a 96-well plate containing PBS (pH 7.4), spike the DMSO stock to achieve final concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO content is <1%.

-

Incubation: Shake for 1 hour at 25°C. (Do not exceed 2 hours to minimize oxidation).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate immediately via HPLC-UV (see Protocol B).

-

Calculation: Compare peak area of filtrate against a standard curve prepared in 100% ACN.

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify solubility while separating the parent aldehyde from its oxidation product (acid) and acetal artifacts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the byproduct acid, improving retention).

-

Mobile Phase B: 100% Acetonitrile (Do NOT use Methanol).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-10 min: 5% -> 95% B (Linear gradient)

-

10-12 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Nitro group absorption) and 280 nm.

-

Retention Logic:

-

Hydrate/Acid: Elutes early (more polar).

-

Parent Aldehyde: Elutes mid-gradient.

-

Dimer/Polymer: Elutes late (highly lipophilic).

-

Workflow Visualization: Solubility Determination

Figure 2: Step-by-step workflow for determining the kinetic solubility of reactive aldehydes.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11528408, this compound. Retrieved from [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Instability in Assays).

-

European Chemicals Agency (ECHA). Registration Dossier for Nitro-phenylacetaldehyde derivatives.[3] Retrieved from [Link][3]

-

Sielc Technologies. HPLC Separation of Phenylacetaldehyde and Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-(3-nitrophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-nitrophenyl)acetaldehyde is an organic compound of interest in various fields of chemical research, particularly as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a reactive aldehyde group and a nitro-substituted aromatic ring, makes it a versatile intermediate. A thorough understanding of its physical characteristics is paramount for its effective use in synthesis, purification, and formulation, as well as for ensuring safe handling and storage. This guide provides a detailed overview of the known and predicted physical properties of this compound, outlines experimental protocols for their determination, and discusses the compound's stability and reactivity profile.

Molecular Structure and Identification

The foundational identity of this compound is established by its molecular structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66146-33-6[1][2] |

| Molecular Formula | C₈H₇NO₃[1][2] |

| Molecular Weight | 165.15 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])CC=O[1] |

| InChI Key | KBHVOPHKSRVNIV-UHFFFAOYSA-N[1] |

Physicochemical Properties

A combination of predicted and computed data provides insight into the physicochemical nature of this compound. It is important to note that while predicted values are useful for estimation, they should be confirmed by experimental determination for critical applications.

| Property | Value | Source |

| Boiling Point | 311.9 ± 17.0 °C (Predicted) | [2] |

| Density | 1.257 g/cm³ (Predicted) | [2] |

| Flash Point | 156.78 °C (Predicted) | [2] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1][2] |

Appearance and Odor: The appearance and odor of this compound are not extensively documented in readily available literature. Based on the general properties of similar aromatic aldehydes, it is likely to be a liquid or a low-melting solid, possibly with a characteristic odor.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (typically in the range of 9-10 ppm), the methylene protons adjacent to the aromatic ring, and the aromatic protons on the 3-nitrophenyl group. The splitting patterns of the aromatic protons would be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the methylene carbon, and the six distinct carbons of the aromatic ring, with the carbon bearing the nitro group showing a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-H stretching and bending vibrations associated with the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO), the nitro group (NO₂), and other characteristic fragments of the aromatic system.

Experimental Protocols for Physical Characterization

The following section details standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for solid compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently with a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Causality: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Apparatus:

-

Small test tube or distillation flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Microscale):

-

Place a small volume (e.g., 0.5-1 mL) of the liquid sample into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Suspend a thermometer with the bulb just above the surface of the liquid.

-

Gently heat the test tube in a heating mantle or oil bath.

-